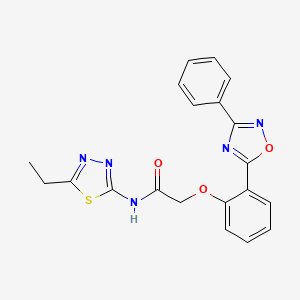![molecular formula C20H15Cl2FN2O4S B7696468 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting specific enzymes or pathways involved in cancer cell growth and proliferation. For example, Zhang et al. (2019) found that the compound could inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. For example, a study by Zhang et al. (2018) found that the compound could increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in lung cancer cells. Another study by Zhang et al. (2019) found that the compound could inhibit the migration and invasion of breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide in laboratory experiments is its potential pharmacological applications in cancer treatment. However, one limitation is that the compound may have different effects on different types of cancer cells. Therefore, further studies are needed to determine the specificity of the compound for different types of cancer cells.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide. One direction is to study the compound's effects on other types of cancer cells. Another direction is to investigate the potential use of the compound in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical applications.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications in cancer treatment. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further studies are needed to fully understand the compound's pharmacological properties and to optimize its potential for clinical applications.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been reported in various scientific studies. One of the methods used for its synthesis involves the reaction of 3-chlorobenzoic acid with 2-amino-5-methoxybenzenesulfonamide in the presence of a coupling reagent and a base. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to yield the final product (Kumar et al., 2017).
Aplicaciones Científicas De Investigación
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been studied for its potential pharmacological applications. One of its applications is in the treatment of cancer. In a study conducted by Zhang et al. (2019), the compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Zhang et al. (2018) found that the compound could inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
3-chloro-N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O4S/c1-29-19-8-6-15(30(27,28)25-14-5-7-17(23)16(22)10-14)11-18(19)24-20(26)12-3-2-4-13(21)9-12/h2-11,25H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPNJYRTPXGNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

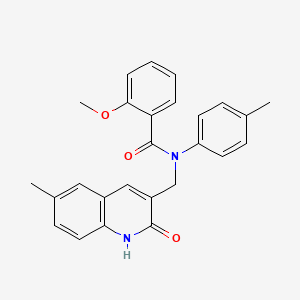
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
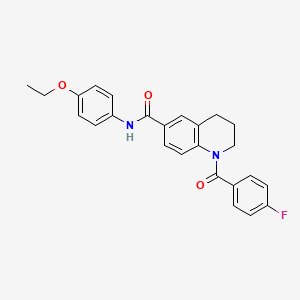
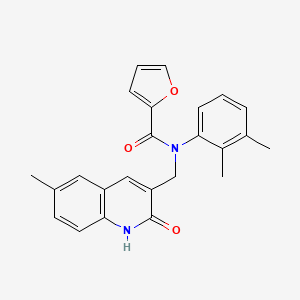
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)
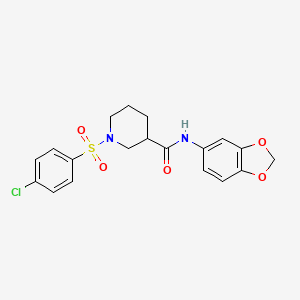
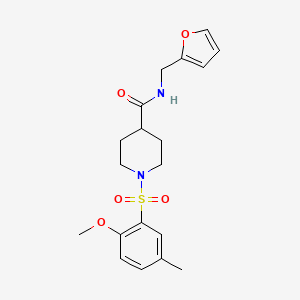
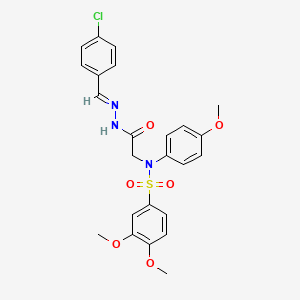
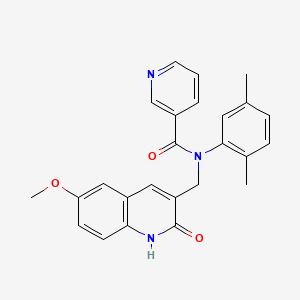
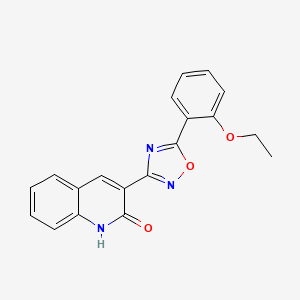
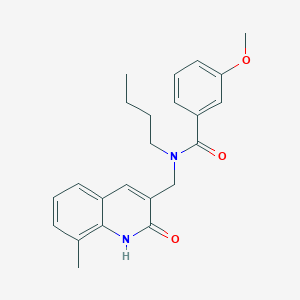

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
